

Voxtalisib follicular lymphoma vs CLL efficacy

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Compound Focus: Voxtalisib

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Efficacy and Survival Outcomes Comparison

The table below summarizes the key efficacy data for **Voxtalisib** monotherapy from the phase 2 trial (NCT01403636) [1] [2] [3].

Efficacy Parameter	Follicular Lymphoma (FL) (n=46)	CLL/SLL (n=35)
Overall Response Rate (ORR)	41.3% (19/46)	11.4% (4/35)
Complete Response (CR)	10.9% (5/46)	0% (0/35)
Partial Response (PR)	30.4% (14/46)	11.4% (4/35)
Median Progression-Free Survival (PFS)	58.0 weeks	24.1 weeks
PFS Rate at 24 Weeks	65.7%	51.9%

Study Design and Methodology

The data presented above comes from a multicenter, non-randomized, open-label, phase 2 trial [1] [4].

- Patient Population:** The trial enrolled 167 adults with relapsed or refractory lymphoma or CLL/SLL. The cohorts for FL (n=47) and CLL/SLL (n=36) were analyzed separately. Patients had a median of 3

to 4 prior anticancer regimens, indicating a heavily pretreated population [1].

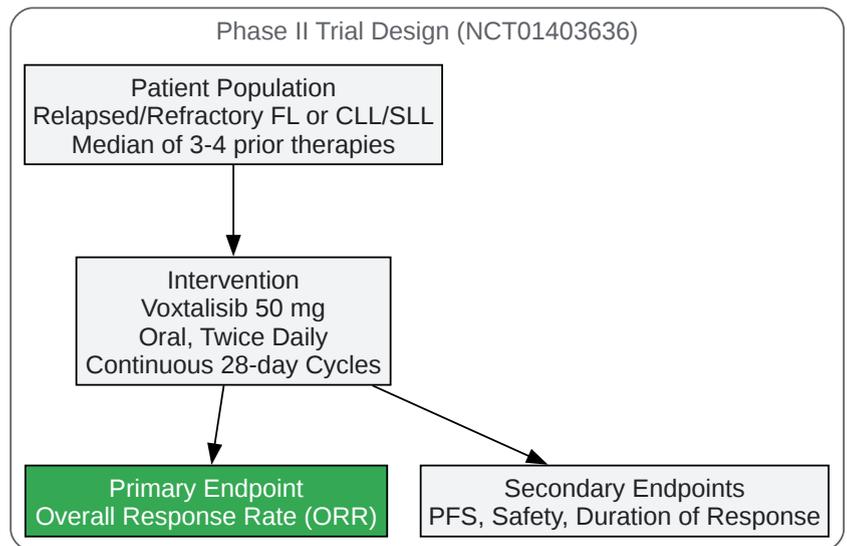
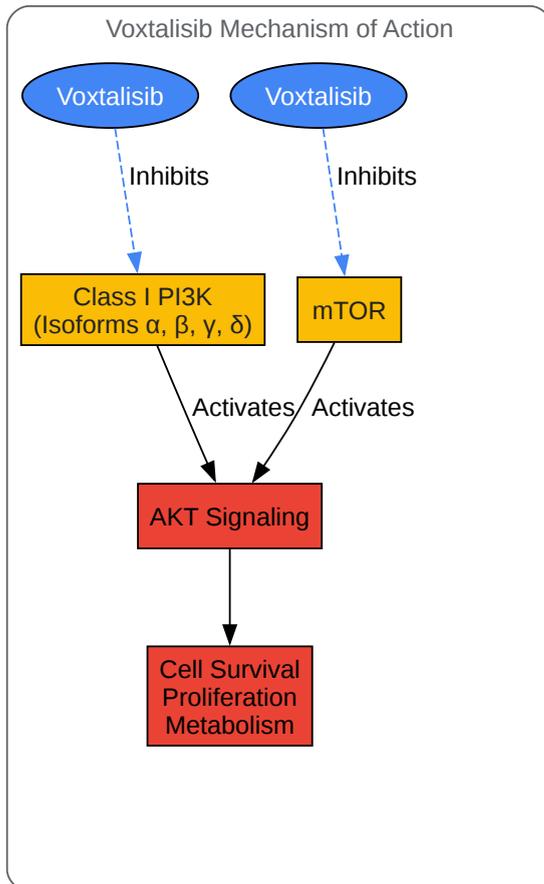
- **Intervention:** Patients received **Voxtalisib 50 mg orally twice daily** in 28-day continuous dosing cycles until disease progression or unacceptable toxicity [1] [2].
- **Primary Endpoint:** The primary objective was to determine the **overall response rate (ORR)** for each disease-specific cohort [1].
- **Secondary Endpoints:** These included **progression-free survival (PFS)**, duration of response, and safety profile [1] [2].

Mechanism of Action and Investigational Rationale

Voxtalisib (XL765/SAR245409) is a targeted therapy agent with a unique mechanism [1] [5] [6]:

- **Pan-PI3K/mTOR Inhibitor:** It is a reversible, potent inhibitor of all four class I PI3K isoforms (**p110 α** , **p110 β** , **p110 γ** , and **p110 δ**) and a weaker inhibitor of **mTOR**.
- **Rationale for Development:** Preclinical evidence suggested that concurrently targeting multiple PI3K isoforms, along with mTOR, could lead to more complete pathway inhibition and greater antitumor activity compared to isoform-selective inhibitors (like idelalisib), particularly by overcoming compensatory signaling pathways that can cause resistance [1] [4].

The following diagram illustrates the targeted signaling pathway and the clinical trial workflow.



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Key Conclusions and Development Status

The phase 2 trial led to divergent conclusions for the two diseases, shaping the drug's future development path [1] [5] [3]:

- **Follicular Lymphoma:** The efficacy, particularly the **complete response rate of 10.9%**, was found to be encouraging. The study authors concluded that further investigation of **Voxtalisib**, either alone or in combination with other therapies, is warranted in patients with FL [1] [6].
- **CLL/SLL:** The drug demonstrated **limited efficacy** in CLL/SLL. As a result, the trial investigators explicitly stated that **no further studies with Voxtalisib in CLL are planned** [1] [5].

Safety and Tolerability Profile

The safety profile was consistent across disease cohorts. The most common any-grade adverse events were **diarrhea (35%), fatigue (32%), and nausea (27%)**. The most frequent grade 3 or higher adverse events were **anemia (12%), pneumonia (8%), and thrombocytopenia (8%)**. Serious adverse events occurred in 58% of patients, and 20% discontinued treatment due to an adverse event [1] [2] [3].

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